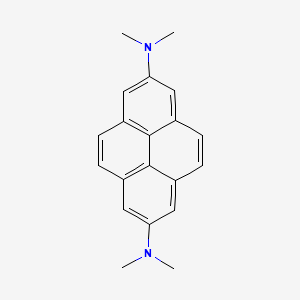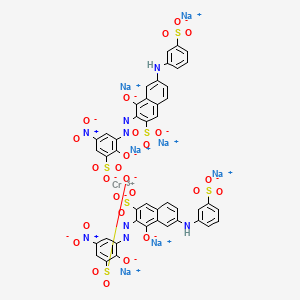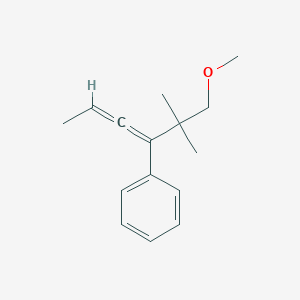
N~2~,N~2~,N~7~,N~7~-Tetramethylpyrene-2,7-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~,N~2~,N~7~,N~7~-Tetramethylpyrene-2,7-diamine is an organic compound with the molecular formula C20H22N2. This compound is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two amino groups at the 2 and 7 positions, each substituted with two methyl groups. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~2~,N~7~,N~7~-Tetramethylpyrene-2,7-diamine typically involves the following steps:
Starting Material: The synthesis begins with pyrene, which is commercially available.
Nitration: Pyrene undergoes nitration to introduce nitro groups at the 2 and 7 positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as tin(II) chloride (SnCl~2~) in hydrochloric acid (HCl).
Methylation: The final step involves methylation of the amino groups using methyl iodide (CH~3~I) in the presence of a base like potassium carbonate (K~2~CO~3~).
Industrial Production Methods
Industrial production of N2,N~2~,N~7~,N~7~-Tetramethylpyrene-2,7-diamine follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
N~2~,N~2~,N~7~,N~7~-Tetramethylpyrene-2,7-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).
Reduction: Reduction reactions can be carried out using hydrogen gas (H~2~) in the presence of a palladium catalyst (Pd/C).
Substitution: The amino groups can participate in substitution reactions with electrophiles such as acyl chlorides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of fully reduced amines.
Substitution: Formation of acylated or sulfonylated derivatives.
Wissenschaftliche Forschungsanwendungen
N~2~,N~2~,N~7~,N~7~-Tetramethylpyrene-2,7-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N2,N~2~,N~7~,N~7~-Tetramethylpyrene-2,7-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, van der Waals forces, and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N~2~,N~2~,N~7~,N~7~-Tetramethyl-9H-fluorene-2,7-diamine: Similar structure but with a fluorene core instead of pyrene.
N~2~,N~2~,N~7~,N~7~-Tetramethylcarbazole-2,7-diamine: Contains a carbazole core.
N~2~,N~2~,N~7~,N~7~-Tetramethylphenanthrene-2,7-diamine: Features a phenanthrene core.
Uniqueness
N~2~,N~2~,N~7~,N~7~-Tetramethylpyrene-2,7-diamine is unique due to its pyrene core, which imparts distinct electronic and photophysical properties. This makes it particularly useful in applications requiring strong fluorescence and stability under various conditions.
Eigenschaften
| 78687-15-7 | |
Molekularformel |
C20H20N2 |
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
2-N,2-N,7-N,7-N-tetramethylpyrene-2,7-diamine |
InChI |
InChI=1S/C20H20N2/c1-21(2)17-9-13-5-7-15-11-18(22(3)4)12-16-8-6-14(10-17)19(13)20(15)16/h5-12H,1-4H3 |
InChI-Schlüssel |
PXLURFREHCWRNO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC2=C3C(=C1)C=CC4=CC(=CC(=C43)C=C2)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1,3,5-Tris[(propan-2-yl)sulfanyl]benzene](/img/structure/B14453155.png)

